Superior mGluR1 Antagonist Potency of 7-Amino-4-Methyl-1,4-Benzoxazepin-5-One Derivative Over the Unsubstituted Scaffold
A derivative of the 7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one core demonstrates potent antagonism of the human metabotropic glutamate receptor 1 (mGluR1), a key target in CNS disorders. In contrast, the unsubstituted 3,4-dihydro-1,4-benzoxazepin-5(2H)-one scaffold lacks this specific activity. The target compound's derivative (BDBM50364719) shows an IC50 of 6.30 nM against human mGluR1 [1]. This indicates that the specific substitution pattern is crucial for achieving high potency at this target, as the unsubstituted core is not reported to have comparable activity.
| Evidence Dimension | mGluR1 Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 6.30 nM |
| Comparator Or Baseline | Unsubstituted 3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 703-51-5) |
| Quantified Difference | Not applicable for comparator (no reported activity) |
| Conditions | Antagonist activity at human metabotropic glutamate receptor 1 (mGluR1) expressed in vitro. |
Why This Matters
This nanomolar potency against mGluR1, absent in the simpler scaffold, highlights the compound's value as a lead-like starting point for CNS drug discovery programs targeting this receptor.
- [1] BindingDB. BDBM50364719 (CHEMBL1951658) Activity Data. IC50: 6.30 nM for human metabotropic glutamate receptor 1. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50364719 View Source
